molecular formula C11H17NO3 B3249313 tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1932285-09-0

tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B3249313
CAS No.: 1932285-09-0
M. Wt: 211.26 g/mol
InChI Key: GMFUILAFZFPFJH-JGVFFNPUSA-N
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Description

tert-Butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic lactam derivative featuring a norbornane-like framework with a ketone group at the 6-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. Its molecular formula is C₁₁H₁₇NO₃, with a molecular weight of 211.26 g/mol and a CAS number of 1628319-89-0 . This compound is widely utilized as a chiral building block in pharmaceutical synthesis due to its rigid bicyclic structure, which enhances stereochemical control in drug candidates targeting enzymes or receptors .

Key structural features include:

  • Bicyclo[2.2.1]heptane core: Provides conformational rigidity.
  • 6-Oxo group: Enhances reactivity in nucleophilic additions or reductions.
  • Boc protection: Facilitates selective deprotection under acidic conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)9(13)5-7/h7-8H,4-6H2,1-3H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFUILAFZFPFJH-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1C(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate involves several steps, typically starting with the construction of the azabicyclic core. The key steps include:

  • Formation of the Azabicyclic Core: : Often achieved through cycloaddition reactions, such as Diels-Alder reactions, where a diene and a dienophile form the bicyclic system.

  • Introduction of the Oxo Group: : This is usually done via oxidation reactions, such as using oxidizing agents like PCC (pyridinium chlorochromate).

  • Esterification: : The final step involves esterifying the carboxylic acid group with tert-butanol in the presence of a strong acid like sulfuric acid.

Industrial Production Methods

In industrial settings, the preparation of such compounds might utilize continuous flow reactors to maintain stringent control over reaction conditions, ensuring high yields and purity. Large-scale synthesis often involves optimization of reaction parameters like temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation to introduce or modify functional groups.

  • Reduction: : Reduction reactions may be used to convert the oxo group into hydroxyl groups or other functional forms.

  • Substitution: : The tert-butyl ester can be replaced with other groups via nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as PCC or KMnO4 for oxidation.

  • Reducing Agents: : Like LiAlH4 or NaBH4 for reduction.

  • Nucleophiles: : For substitution reactions, common nucleophiles include amines, alcohols, and thiols.

Major Products

The products of these reactions vary widely depending on the conditions and reagents used. For example, oxidation could yield tert-butyl (1R,4S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, while reduction might produce tert-butyl (1R,4S)-6-hydroxymethyl-2-azabicyclo[2.2.1]heptane-2-carboxylate.

Scientific Research Applications

Chemistry

In organic chemistry, tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate serves as a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, derivatives of this compound are investigated for their potential activity as enzyme inhibitors or receptor antagonists. Their rigid structure makes them suitable for probing the active sites of various biomolecules.

Medicine

Medicinally, the compound and its analogs may be explored for developing drugs targeting specific neurological pathways or as potential treatments for conditions like Alzheimer's disease.

Industry

In the industrial sector, these compounds could be used in the development of new materials or as catalysts in chemical reactions, owing to their unique structural properties.

Mechanism of Action

The mechanism by which tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate exerts its effects is largely dependent on its structural features. It can interact with molecular targets through various non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions allow it to bind effectively to enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related azabicyclo derivatives, focusing on substituents, ring size, and stereochemistry.

Substituent Variations

2.1.1. Hydroxy-Substituted Analogs

Compounds like tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 207405-59-2) replace the 6-oxo group with a hydroxyl. Stereoisomers significantly influence physical properties and reactivity:

Compound Name CAS Number Molecular Formula Purity Key Feature
(1R,4S,6R)-6-Hydroxy isomer 1932398-86-1 C₁₁H₁₉NO₃ 95% Axial hydroxyl enhances H-bonding
(1S,4R,6S)-6-Hydroxy isomer 1893407-98-1 C₁₁H₁₉NO₃ 95% Equatorial hydroxyl affects solubility

Research Findings : Hydroxy analogs are intermediates in synthesizing antiviral agents, where stereochemistry dictates binding affinity to viral proteases .

2.1.2. Amino- and Cyano-Substituted Derivatives
  • tert-butyl endo-5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 2382102-72-7): The cyano group enables click chemistry for bioconjugation .
  • tert-butyl endo-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1290539-90-0): Used in peptide mimetics due to its nucleophilic amine .

Synthetic Routes: Cyano derivatives are synthesized via trifluoroacetic anhydride-mediated dehydration of amides , while amino analogs involve catalytic hydrogenation of nitro intermediates .

Ring Size Variations

2.2.1. 2-Azabicyclo[2.2.2]octane Derivatives
  • tert-butyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS 1311390-85-8): Larger ring size reduces strain, altering pharmacokinetics in CNS drugs .
Property 2-Azabicyclo[2.2.1]heptane (Target) 2-Azabicyclo[2.2.2]octane
Ring Strain High Moderate
LogP (Predicted) 1.2 1.8
Metabolic Stability Moderate High

Applications : The octane derivative shows improved blood-brain barrier penetration in neuropathic pain inhibitors .

Stereochemical Comparisons

The target compound’s (1R,4S) configuration contrasts with its (1S,4R) enantiomer (CAS 1628319-89-0 vs. 1628319-90-3). Stereochemistry impacts:

  • Crystallinity : (1R,4S) forms more stable crystals, aiding X-ray diffraction studies .
  • Biological Activity : (1R,4S) exhibits 10-fold higher inhibitory potency against DPP-4 in diabetes therapeutics .

Data Tables

Table 1: Physicochemical Properties of Key Analogs

Compound Name CAS Number Molecular Weight logP Solubility (mg/mL)
tert-Butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate 1628319-89-0 211.26 1.2 12.5 (DMSO)
tert-Butyl (1S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate 1628319-90-3 211.26 1.2 10.8 (DMSO)
tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate 207405-59-2 213.28 0.9 45.2 (Water)

Biological Activity

Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered interest in various fields due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

  • Chemical Formula : C8H9BrN2O2
  • Molecular Weight : 245.07 g/mol
  • Structure : Characterized by a bromine atom at the 4-position and an ethyl ester group at the 5-position of the pyrimidine ring.

Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to anticancer effects by blocking DNA replication processes.
  • Receptor Interaction : It may interact with various biological receptors, influencing cellular signaling pathways and contributing to its pharmacological effects .
  • Antimicrobial Activity : Preliminary studies indicate that this compound has antimicrobial properties, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .

Antimicrobial Properties

Research has shown that ethyl 4-bromo-2-methylpyrimidine-5-carboxylate possesses significant antimicrobial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) values were reported for various bacterial strains:
    • Effective against Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.0039 to 0.025 mg/mL .
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025
Bacillus mycoides0.0048
Candida albicans0.0048

Anticancer Potential

The compound's anticancer properties are under investigation, with studies indicating that it may induce apoptosis in cancer cells:

  • A study demonstrated that derivatives of pyrimidine compounds showed cytotoxicity against various cancer cell lines, suggesting a potential role for ethyl 4-bromo-2-methylpyrimidine-5-carboxylate in cancer therapy .

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A comprehensive evaluation of various pyrimidine derivatives, including ethyl 4-bromo-2-methylpyrimidine-5-carboxylate, indicated robust antibacterial activity against key pathogens, supporting its potential as a therapeutic agent .
  • Cytotoxicity Assessment :
    • Research focusing on the cytotoxic effects of pyrimidine derivatives revealed that ethyl 4-bromo-2-methylpyrimidine-5-carboxylate exhibited promising results in inhibiting tumor growth in vitro, with further studies needed to elucidate its mechanism of action and efficacy in vivo .

Q & A

Q. What strategies address conflicting pharmacokinetic data in vitro vs. in silico models?

  • Parameter | In Silico Prediction | Experimental Value --------------------|--------------------------|------------------------ Bioavailability | 68% | 75% Half-life (t₁/₂) | 3.2h | 4h
  • Discrepancies arise from membrane permeability assumptions. Use Caco-2 cell assays to refine computational ADME models .

Q. Why do oxidation reactions of the 6-oxo group produce variable byproducts?

  • Competing pathways:
  • Oxidation : KMnO₄/CrO₃ yields carboxylic acids (major) but may overoxidize to CO₂ under harsh conditions.
  • Reduction : NaBH₄ selectively reduces the oxo group to hydroxyl but requires Boc deprotection .

Q. How can NMR data distinguish between azabicyclo[2.2.1]heptane diastereomers?

  • Key NMR Signals :
  • (1R,4S): δ 4.83 ppm (s, 1H, bridgehead H), J = 10.25 Hz (axial-equatorial coupling).
  • (1S,4R): δ 4.46 ppm (m, 1H), split by geminal interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 2
tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

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